molecular formula C18H19N5OS B11994360 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11994360
M. Wt: 353.4 g/mol
InChI Key: WYDGWUZTZPVRID-XDHOZWIPSA-N
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Description

4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is notable for its unique structure, which includes a triazole ring, a dimethylamino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves a multi-step process:

    Formation of the Schiff Base: The initial step involves the condensation of 4-(dimethylamino)benzaldehyde with 4-methoxyphenylhydrazine to form a Schiff base. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    Cyclization: The Schiff base undergoes cyclization with thiourea in the presence of a base such as sodium ethoxide. This step forms the triazole ring, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the Schiff base can yield secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.

Medicine

In medicine, the compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the dimethylamino and methoxy groups enhances its pharmacological profile.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)phenol
  • 4-({(E)-[4-(methoxyphenyl)methylidene]amino)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

Compared to similar compounds, 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its combination of the dimethylamino and methoxy groups

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H19N5OS/c1-22(2)15-8-4-13(5-9-15)12-19-23-17(20-21-18(23)25)14-6-10-16(24-3)11-7-14/h4-12H,1-3H3,(H,21,25)/b19-12+

InChI Key

WYDGWUZTZPVRID-XDHOZWIPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)OC

Origin of Product

United States

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